Cas no 2229015-12-5 (3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione)

3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione 化学的及び物理的性質
名前と識別子
-
- 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione
- EN300-1967142
- 3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione
- 2229015-12-5
-
- インチ: 1S/C11H7F3O4/c12-8-3-5(17-11(13)14)1-2-6(8)7-4-9(15)18-10(7)16/h1-3,7,11H,4H2
- InChIKey: WFIYCDBHQFVXCN-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C=CC=1C1C(=O)OC(C1)=O)OC(F)F
計算された属性
- せいみつぶんしりょう: 260.02964319g/mol
- どういたいしつりょう: 260.02964319g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 347
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 52.6Ų
3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1967142-5.0g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 5g |
$2981.0 | 2023-05-25 | ||
Enamine | EN300-1967142-0.25g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 0.25g |
$946.0 | 2023-09-16 | ||
Enamine | EN300-1967142-1.0g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 1g |
$1029.0 | 2023-05-25 | ||
Enamine | EN300-1967142-2.5g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 2.5g |
$2014.0 | 2023-09-16 | ||
Enamine | EN300-1967142-10.0g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 10g |
$4421.0 | 2023-05-25 | ||
Enamine | EN300-1967142-0.5g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 0.5g |
$987.0 | 2023-09-16 | ||
Enamine | EN300-1967142-0.1g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 0.1g |
$904.0 | 2023-09-16 | ||
Enamine | EN300-1967142-10g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 10g |
$4421.0 | 2023-09-16 | ||
Enamine | EN300-1967142-5g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 5g |
$2981.0 | 2023-09-16 | ||
Enamine | EN300-1967142-0.05g |
3-[4-(difluoromethoxy)-2-fluorophenyl]oxolane-2,5-dione |
2229015-12-5 | 0.05g |
$864.0 | 2023-09-16 |
3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione 関連文献
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Sujin Lee,Juhee Hong Soft Matter, 2016,12, 2325-2333
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dioneに関する追加情報
Introduction to 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione (CAS No: 2229015-12-5)
3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione, identified by the CAS number 2229015-12-5, is a fluorinated heterocyclic compound that has garnered significant attention in the field of medicinal chemistry and drug discovery. This compound belongs to a class of molecules characterized by the presence of multiple fluorine atoms and oxygen-containing functional groups, which contribute to its unique chemical properties and potential biological activities. The structural motif of this compound, featuring a phenyloxolane core with substituents at the 3, 4, and 2 positions, makes it an intriguing candidate for further exploration in synthetic chemistry and pharmacological research.
The fluorophenyloxolane scaffold is particularly noteworthy due to its ability to enhance metabolic stability and binding affinity in drug candidates. The introduction of fluorine atoms at the 2 and 4 positions, along with a difluoromethoxy group at the 3 position, introduces a high degree of electronic and steric modulation. This modulation can significantly influence the compound's interaction with biological targets, making it a valuable scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in fluorinated compounds due to their diverse pharmacological properties. Fluorine atoms can affect molecular interactions through their electronegativity, size, and ability to participate in dipole-dipole interactions. The presence of multiple fluorine atoms in 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione enhances its potential as a bioactive molecule by improving both lipophilicity and binding affinity. These properties are crucial for the development of drugs that require efficient delivery to target tissues and sustained activity.
One of the most compelling aspects of this compound is its structural versatility. The phenyloxolane ring system provides a rigid framework that can be further functionalized to tailor specific biological activities. For instance, the difluoromethoxy group at the 3 position can serve as a handle for further derivatization, allowing chemists to explore new analogs with enhanced potency or selectivity. This flexibility makes 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione a promising candidate for use in structure-based drug design.
Recent studies have highlighted the importance of fluorinated heterocycles in medicinal chemistry. These compounds have shown promise in various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The unique electronic properties of fluorine atoms can lead to improved pharmacokinetic profiles, such as increased bioavailability and reduced metabolic degradation. This has made fluorinated compounds attractive for drug development efforts worldwide.
The synthesis of 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione presents an interesting challenge due to the need for precise control over regioselectivity and functional group compatibility. Advanced synthetic methodologies are required to introduce fluorine atoms at specific positions while maintaining the integrity of the oxolane ring. Techniques such as cross-coupling reactions, nucleophilic substitution, and metal-catalyzed transformations have been employed to achieve this goal.
From a computational chemistry perspective, understanding the electronic structure of this compound is essential for predicting its biological behavior. Density functional theory (DFT) calculations have been used to model the interactions between 3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione and potential biological targets. These studies have provided valuable insights into how fluorine substitution affects molecular interactions and binding affinity.
The potential applications of this compound extend beyond traditional drug discovery. Its unique structural features make it a valuable tool for developing probes and inhibitors for biochemical pathways relevant to human health. By targeting specific enzymes or receptors with high selectivity, researchers can gain deeper insights into disease mechanisms and develop more effective therapeutic strategies.
In conclusion,3-4-(difluoromethoxy)-2-fluorophenyloxolane-2,5-dione (CAS No: 2229015-12-5) represents an exciting opportunity for innovation in medicinal chemistry. Its structural complexity and functional diversity make it a promising candidate for further exploration in both academic research and industrial drug development. As our understanding of fluorinated compounds continues to grow,this molecule will likely play a significant role in advancing therapeutic interventions across multiple disease areas.
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